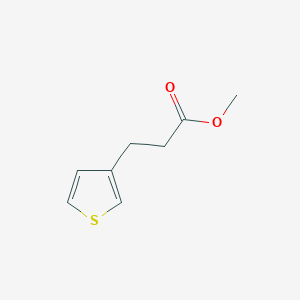
3-(チオフェン-3-イル)プロパン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(thiophen-3-yl)propanoate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring Methyl 3-(thiophen-3-yl)propanoate is characterized by a thiophene ring attached to a propanoate group through a methylene bridge
科学的研究の応用
Methyl 3-(thiophen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
Target of Action
It’s worth noting that this compound can be used as an intermediate in the production of certain pharmaceuticals .
Mode of Action
It has been reported that whole cells of rhodotorula glutinis can reduce a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction exhibits excellent enantioselectivity .
Biochemical Pathways
The bioreduction of a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, by rhodotorula glutinis is known . This process results in the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
Result of Action
The bioreduction of a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, results in the production of (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide . This compound is an intermediate in the production of (S)-duloxetine, a drug used to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
Action Environment
It’s worth noting that the bioreduction of n-methyl-3-oxo-3-(thiophen-2-yl)propanamide by rhodotorula glutinis was carried out at 30°c . This suggests that temperature could be a significant environmental factor influencing the efficacy of this reaction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(thiophen-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of methyl 3-(thiophen-3-yl)propanoate.
Another method involves the use of thiophene-3-carboxaldehyde and methyl acrylate in a Knoevenagel condensation reaction. This reaction typically requires a base such as piperidine and proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of methyl 3-(thiophen-3-yl)propanoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The reaction mixture is then subjected to distillation to purify the product.
化学反応の分析
Types of Reactions
Methyl 3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Methyl 3-(thiophen-3-yl)propanol.
Substitution: Various substituted thiophene derivatives.
類似化合物との比較
Methyl 3-(thiophen-3-yl)propanoate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Thiophene-3-carboxaldehyde: Contains an aldehyde group instead of an ester.
Methyl 2-(thiophen-2-yl)acetate: Similar ester functionality but with the thiophene ring attached at a different position.
The uniqueness of methyl 3-(thiophen-3-yl)propanoate lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
特性
IUPAC Name |
methyl 3-thiophen-3-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVWSKVDFWWSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2361186.png)
![Methyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2361187.png)
![2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B2361189.png)
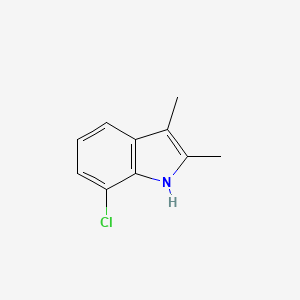


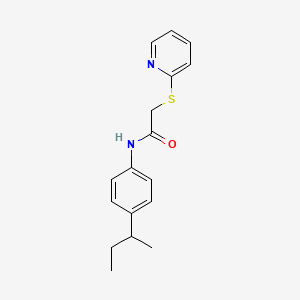
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide](/img/structure/B2361194.png)
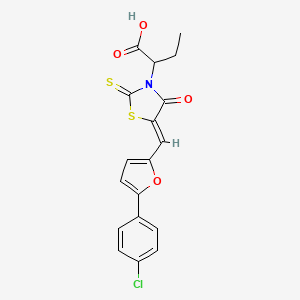
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2361197.png)
![1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone](/img/structure/B2361200.png)
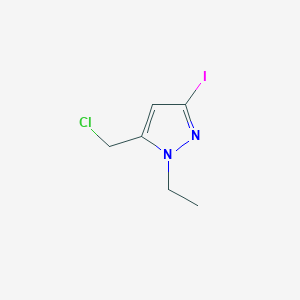
![2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole](/img/structure/B2361203.png)
